3-Amino-1-benzylpyrrolidine-3-carbonitrile

Purity Quality Control Pharmaceutical Intermediate

Researchers requiring a robust 3-aminonitrile scaffold for CNS drug discovery often face supply inconsistency and lengthy custom synthesis. This compound solves that via a high-yielding Strecker route (80.4%) that enables multi-gram to kilogram delivery with simple crystallization workup. • Divergent SAR: geminal amino-nitrile enables Strecker chemistry and hydrolysis to cucurbitine (83.8% yield). • Orthogonal handles: benzyl (hydrogenolysis-labile), primary amine (amide coupling), and nitrile (reversible covalent warhead). • Supply assurance: commercial stock with 95-98% purity and ambient shipping.

Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS No. 145090-28-4
Cat. No. B126815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-benzylpyrrolidine-3-carbonitrile
CAS145090-28-4
Synonyms3-Amino-1-benzyl-3-cyanopyrrolidine
Molecular FormulaC12H15N3
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESC1CN(CC1(C#N)N)CC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c13-9-12(14)6-7-15(10-12)8-11-4-2-1-3-5-11/h1-5H,6-8,10,14H2
InChIKeyCOESXKHUIKDTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 3-Amino-1-benzylpyrrolidine-3-carbonitrile


3-Amino-1-benzylpyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative containing a 3-aminonitrile core substituted with a benzyl group, classified as a heterocyclic amine nitrile . This scaffold features three orthogonal reactive handles (amino, nitrile, and benzyl) that enable divergent functionalization strategies. Its structural motif is recurrent in kinase inhibitor design , and the compound serves as a key intermediate for cucurbitine (a natural amino acid) and antipsychotic agents .

Reactive Handles
Amino, nitrile, and benzyl groups enable orthogonal derivatization strategies for divergent library synthesis
Amino-Nitrile Core
Geminal configuration supports Strecker-type chemistry and hydrolysis pathways to amino acid scaffolds
Benzyl Protection
Serves as both a lipophilic anchor for target engagement and a hydrogenolysis-labile protecting group

Why Generic Pyrrolidine-3-carbonitriles Cannot Substitute


The 3-amino-1-benzyl substitution pattern is not interchangeable with simpler pyrrolidine-3-carbonitriles (e.g., unsubstituted, CAS 10603-53-9), 1-benzylpyrrolidin-3-amines (e.g., CAS 18471-40-4), or N-alkyl/aryl variants . The geminal amino-nitrile configuration enables unique reactivity (e.g., Strecker-type chemistry and hydrolysis to amino acids) that is absent in analogs . Additionally, the benzyl group serves both as a lipophilic anchor for target engagement and as a protecting group that can be removed under hydrogenolysis, offering a convergent synthetic advantage over Cbz-protected or N-methyl congeners .

Generic pyrrolidine-3-carbonitriles lack the 3-amino handle
Simpler analogs (e.g., CAS 10603-53-9) cannot support amide coupling or reductive amination diversification at the 3-position
1-Benzylpyrrolidin-3-amines lack the nitrile warhead
Amine-only congeners (e.g., CAS 18471-40-4) cannot serve as cysteine protease reversible covalent warheads or undergo nitrile hydrolysis to amino acids
N-alkyl or Cbz-protected variants may not replicate reactivity
The benzyl group offers a unique balance of lipophilicity and synthetic lability; alternative N-substituents may shift both reactivity and pharmacokinetic profile in downstream analogs

Quantitative Differentiation Evidence


Purity Specification vs. Baseline

Commercial availability of 3-amino-1-benzylpyrrolidine-3-carbonitrile at 99% HPLC purity exceeds the baseline 95% specification commonly offered for generic pyrrolidine-3-carbonitrile analogs (e.g., 1-benzylpyrrolidine-3-carbonitrile, CAS 10603-52-8, or unsubstituted pyrrolidine-3-carbonitrile, CAS 10603-53-9) . Higher purity reduces the burden of in-house purification and minimizes downstream impurity-related complications.

Purity Specification
Specification review
99% HPLC
Reduces preparative chromatography burden in multi-step medicinal chemistry workflows
Exceeds 95% typical vendor specification for pyrrolidine-3-carbonitrile analogs
Purity Quality Control Pharmaceutical Intermediate

Synthetic Yield Advantage

A published synthetic route delivers 3-amino-1-benzylpyrrolidine-3-carbonitrile in 80.4% isolated yield from 1-benzylpyrrolidin-3-one via a Strecker-type reaction with KCN and ammonium carbonate in aqueous ethanol . This contrasts with lower-yielding routes for related 3-aminopyrrolidines lacking the nitrile group, which often require additional protection/deprotection steps or suffer from competitive side reactions .

Synthetic Yield
Class-level
80.4% isolated
Supports economical multi-gram procurement for SAR campaigns and preclinical candidate synthesis
Strecker route from 1-benzylpyrrolidin-3-one; 10-g scale demonstrated
Synthetic Efficiency Yield Process Chemistry

Direct Precursor to Cucurbitine

3-Amino-1-benzylpyrrolidine-3-carbonitrile undergoes hydrolysis to 3-amino-1-benzylpyrrolidine-3-carboxylic acid (83.8% yield), followed by catalytic hydrogenolysis to yield cucurbitine . This two-step sequence provides access to a non-proteinogenic amino acid that is otherwise challenging to synthesize enantioselectively. Unsubstituted pyrrolidine-3-carbonitrile or 3-cyanopyrrolidines lacking the 3-amino group cannot serve as precursors for this transformation [1].

Cucurbitine Access
Head-to-head
Direct 2-step precursor
Reported unique synthetic entry to cucurbitine-derived peptidomimetics and non-proteinogenic amino acid scaffolds
83.8% hydrolysis yield; comparator pyrrolidine-3-carbonitriles cannot undergo this transformation
Cucurbitine Natural Product Synthesis Amino Acid Building Block

Cathepsin Inhibitor Patent-Enabled Scaffold

The 3-amino-1-benzylpyrrolidine-3-carbonitrile scaffold is explicitly claimed in patent literature as a component of succinyl-nitrile-based cathepsin S inhibitors (e.g., US Patent application publications) . While unsubstituted pyrrolidine-3-carbonitrile appears in other cathepsin inhibitor patents, the 3-amino substitution provides an additional vector for optimization and intellectual property differentiation [1].

Patent Coverage
Class-level
Explicitly exemplified scaffold
Supports IP-differentiated lead optimization for cysteine protease inhibitor programs
Cathepsin S inhibitor patent context; nitrile warhead with amino diversification handle
Cathepsin Inhibitors Cysteine Protease Patent Literature

Optimal Application Scenarios


Kinase and Cathepsin Inhibitor Lead Optimization

Utilize 3-amino-1-benzylpyrrolidine-3-carbonitrile as a central scaffold for SAR exploration around the 3-aminonitrile pharmacophore. The nitrile can act as a reversible covalent warhead for cysteine proteases (cathepsins), while the amino group serves as a diversification handle for amide couplings or reductive aminations . The benzyl group can be removed post-synthesis to reveal a secondary amine for further functionalization or to reduce molecular weight .

Synthesis of Cucurbitine and Amino Acid Derivatives

Employ this compound as a key intermediate in the two-step synthesis of cucurbitine and related 3-aminopyrrolidine-3-carboxylic acids. The 80.4% yield for the nitrile formation and 83.8% yield for subsequent hydrolysis provide a robust entry into this class of non-proteinogenic amino acids, which are valuable as conformational constraints in peptide mimetics and as building blocks for chiral ligands.

Scalable Synthesis of N-Benzyl Pyrrolidine Building Blocks

Leverage the well-precedented Strecker synthesis (1-benzylpyrrolidin-3-one + KCN + ammonium carbonate) for multi-gram to kilogram-scale preparation. The high yield (80.4%) and simple workup (crystallization) make this route economically viable for process development groups requiring large quantities of N-benzyl pyrrolidine intermediates for CNS drug discovery programs.

Chemical Probe Development for Target Engagement

Derivatize 3-amino-1-benzylpyrrolidine-3-carbonitrile with biotin or fluorescent tags via the primary amino group to create affinity probes for target identification. The benzyl group provides hydrophobic character that can enhance cellular permeability, while the nitrile can be monitored by IR spectroscopy as a silent region reporter .

Application
Selection Property
Validation Focus
Kinase and cathepsin inhibitor SAR studies
3-Aminonitrile pharmacophore scaffold with reversible covalent warhead potential
Nitrile warhead reactivity and amino-handle diversification efficiency
Cucurbitine and amino acid derivative synthesis
Geminal amino-nitrile hydrolysis pathway to 3-aminopyrrolidine-3-carboxylic acids
Two-step conversion yield and enantiomeric purity of hydrolyzed products
Multi-gram building block preparation
Scalable Strecker synthesis route with crystallization-friendly workup
Yield reproducibility at preparative scale and lot-to-lot purity consistency
Affinity probe and chemical biology tool development
Primary amino derivatization handle for biotin or fluorophore conjugation
Conjugation efficiency and retention of cellular permeability after tagging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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